

In Vitro Profile of S-(-)-N-trans-Feruloyl normetanephine: A Technical Overview

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Compound of Interest

Compound Name: *S-(-)-N-trans-Feruloyl normetanephine*

Cat. No.: B12372132

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This technical guide provides a detailed overview of the in vitro studies conducted on **S-(-)-N-trans-Feruloyl normetanephine**, a natural product isolated from the aerial parts of *Bassia indica* Wight. The primary biological activity identified for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critically involved in the hydrolysis of the neurotransmitter acetylcholine.

Quantitative Data Summary

The inhibitory effect of **S-(-)-N-trans-Feruloyl normetanephine** on acetylcholinesterase activity has been quantified, revealing weak inhibition. The available data from in vitro assays is summarized in the table below.

Compound	Target Enzyme	Test Concentration (µg/mL)	% Inhibition	Positive Control	% Inhibition of Control
S-(-)-N-trans-Feruloyl normetanephine	Acetylcholinesterase (AChE)	100	18.4 ± 0.8	Tacrine	95.2 ± 1.2 (at 1 µg/mL)

Experimental Protocols

The following section details the methodology for the in vitro acetylcholinesterase inhibition assay used to evaluate **S-(-)-N-trans-Feruloyl normetanephine**.

Acetylcholinesterase Inhibition Assay

Principle: This assay is based on the Ellman's method, a colorimetric assay that measures the activity of acetylcholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this colorimetric reaction.

Materials and Reagents:

- Acetylcholinesterase (AChE) from electric eel (EECoA)
- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Tris-HCl buffer (50 mM, pH 8.0)
- **S-(-)-N-trans-Feruloyl normetanephine** (dissolved in a suitable solvent, e.g., DMSO)
- Tacrine (positive control)
- 96-well microplate
- Microplate reader

Procedure:

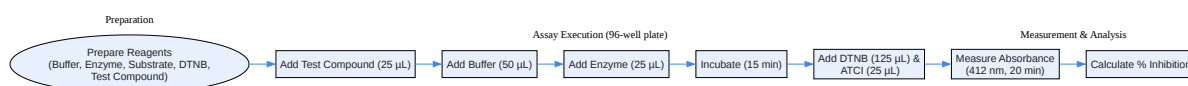
- Preparation of Reagents:
 - Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0.
 - Dissolve AChE in the Tris-HCl buffer to a desired concentration.

- Prepare a solution of ATCI in the buffer.
- Prepare a solution of DTNB in the buffer.
- Prepare a stock solution of **S-(-)-N-trans-Feruloyl normetanephrine** and the positive control (Tacrine) in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations.
- Assay in 96-Well Plate:
 - To each well of a 96-well microplate, add 25 µL of the test compound solution (**S-(-)-N-trans-Feruloyl normetanephrine** or Tacrine) at various concentrations.
 - Add 50 µL of Tris-HCl buffer (pH 8.0).
 - Add 25 µL of the AChE enzyme solution.
 - Mix and incubate the plate at room temperature for 15 minutes.
 - To initiate the reaction, add 125 µL of DTNB solution followed by 25 µL of the ATCI substrate solution.
 - The final concentrations in the reaction mixture are 100 µg/mL for the test compound and 1 µg/mL for the positive control.
- Measurement:
 - Immediately measure the absorbance at 412 nm using a microplate reader.
 - Take readings every 5 minutes for a total of 20 minutes.
- Data Analysis:
 - The rate of reaction is determined by the change in absorbance over time.
 - The percentage of inhibition is calculated using the following formula: % Inhibition =
$$\frac{[\text{Absorbance of control} - \text{Absorbance of test sample}]}{\text{Absorbance of control}} \times 100$$

- The control contains the same concentration of the solvent used to dissolve the test compound.

Visualizations

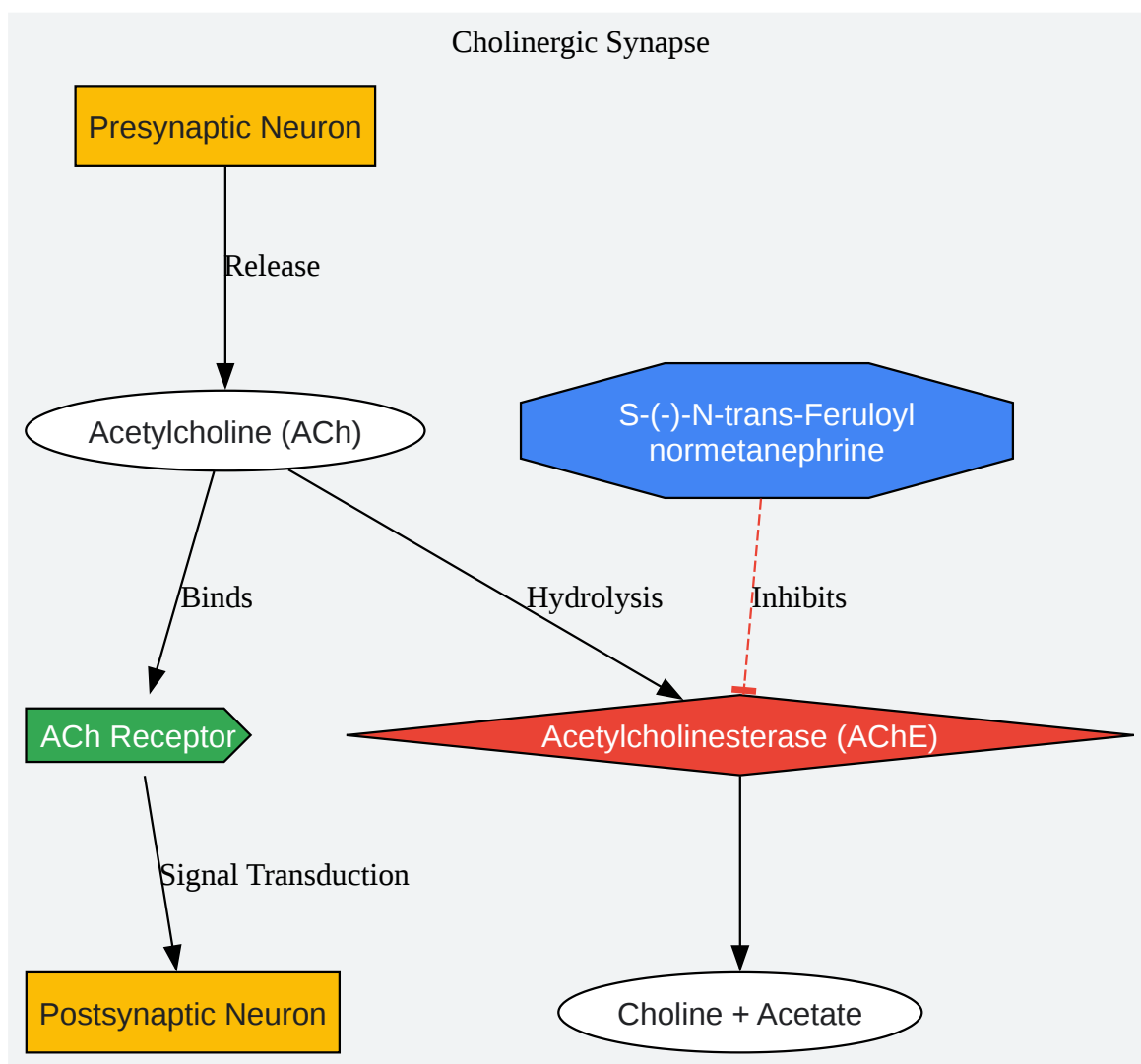
Experimental Workflow: Acetylcholinesterase Inhibition Assay



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Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Signaling Pathway: Cholinergic Neurotransmission and Inhibition



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Caption: Inhibition of acetylcholine hydrolysis by **S-(-)-N-trans-Feruloyl normetanephrine**.

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